(2,2-Difluoroethyl)(phenylethyl)amine
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Overview
Description
(2,2-Difluoroethyl)(phenylethyl)amine is a chemical compound with the molecular formula C10H13F2N It is characterized by the presence of a difluoroethyl group attached to a phenylethylamine backbone
Mechanism of Action
Target of Action
It’s known that this compound is used in the electrophilic 2,2-difluoroethylation of thiol, amine, and alcohol nucleophiles . These nucleophiles could be considered as the primary targets of this compound.
Mode of Action
(2,2-Difluoroethyl)(phenylethyl)amine interacts with its targets (thiol, amine, and alcohol nucleophiles) through a process called electrophilic 2,2-difluoroethylation . This process involves a hypervalent iodine reagent, (2,2-difluoro-ethyl)(aryl)iodonium triflate, via a proposed ligand coupling mechanism . This transformation offers a complementary strategy to existing 2,2-difluoroethylation methods and allows access to a wide range of 2,2-difluoroethylated nucleophiles .
Pharmacokinetics
The compound’s molecular weight is 18521 , which is within the range typically favorable for good bioavailability
Action Environment
For instance, the compound has a boiling point of 212.2±40.0 °C at 760 mmHg , suggesting that it may be stable under a wide range of temperatures.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing (2,2-Difluoroethyl)(phenylethyl)amine involves the electrophilic 2,2-difluoroethylation of nucleophiles such as thiols, amines, and alcohols using a hypervalent iodine reagent, specifically (2,2-difluoroethyl)(aryl)iodonium triflate . This method allows for the incorporation of the difluoroethyl group into various nucleophiles, providing a versatile approach to synthesizing this compound.
Another method involves the reaction of N-(2,2-difluoroethyl)prop-2-en-1-amine with a compound of formula A-CH2-E, followed by deallylation to yield the desired product . This method is advantageous due to its relatively straightforward reaction conditions and the availability of starting materials.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluoroethyl)(phenylethyl)amine undergoes various types of chemical reactions, including:
Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: The phenylethylamine backbone can undergo coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine reagents for electrophilic difluoroethylation, as well as various oxidizing and reducing agents depending on the desired transformation. Reaction conditions such as temperature, solvent, and catalyst choice are optimized to achieve high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, electrophilic difluoroethylation typically yields difluoroethylated nucleophiles, while oxidation and reduction reactions can produce a range of oxidized or reduced derivatives.
Scientific Research Applications
(2,2-Difluoroethyl)(phenylethyl)amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, where the difluoroethyl group can enhance drug properties such as lipophilicity and metabolic stability.
Materials Science: Its unique chemical properties make it useful in the development of new materials with specific characteristics, such as increased stability and reactivity.
Biological Research: The compound is studied for its potential biological activity and interactions with various biomolecules, providing insights into its mechanism of action and potential therapeutic uses.
Comparison with Similar Compounds
(2,2-Difluoroethyl)(phenylethyl)amine can be compared with other similar compounds, such as:
(2,2-Difluoroethyl)(4-methoxyphenyl)iodonium triflate: This compound is used in similar electrophilic difluoroethylation reactions and shares some chemical properties with this compound.
Biological Activity
(2,2-Difluoroethyl)(phenylethyl)amine, an organic compound with the formula CHFN, features a difluoroethyl group attached to a phenylethylamine structure. This unique configuration enhances its lipophilicity and stability, potentially leading to significant biological activities. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties:
- Molecular Weight: 185.21 g/mol
- Boiling Point: Approximately 212.2 °C at 760 mmHg
- Stability: The difluoroethyl group contributes to increased metabolic stability compared to non-fluorinated analogs.
Synthesis Methods
The synthesis of this compound typically involves several methods:
-
Nucleophilic Substitution:
- Reaction of phenylethylamine with a 2,2-difluoroethyl halide.
- Commonly performed under basic conditions using sodium hydride as a base.
Phenylethylamine+2 2 Difluoroethyl halide→ 2 2 Difluoroethyl phenylethyl amine - Electrophilic Difluoroethylation:
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Receptor Binding: Preliminary studies suggest that the compound may interact with neurotransmitter transporters and receptors, potentially influencing neurotransmitter levels in the brain .
- Enzymatic Interactions: It has been shown to affect enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions such as hypertension or mood disorders .
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Antihypertensive Activity: Similar compounds have demonstrated blood pressure-lowering effects through interference with adrenergic pathways .
- Neurotransmitter Modulation: The compound may modulate levels of dopamine and norepinephrine, which are critical in mood regulation and cognitive functions .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique properties of this compound:
Compound Name | Structure Type | Unique Features |
---|---|---|
This compound | Difluorinated amine | Enhanced stability and potential biological activity |
Phenethylamine | Simple aromatic amine | Baseline for comparison; no fluorination |
(2,2-Difluoroethyl)(methyl)amine | Difluorinated amine | Methyl instead of phenyl; different reactivity |
1-Phenylethylamine | Aromatic amine | Methyl substitution; potential for different effects |
This table illustrates how the difluorinated structure enhances the compound's pharmacological profile compared to its non-fluorinated counterparts.
Case Studies and Research Findings
- In Vivo Studies: Research has shown that derivatives of phenethylamines exhibit significant bioactivity against various disease-related receptors. For example, Bagli et al. demonstrated antihypertensive effects in related compounds through adrenergic system interference .
- Molecular Docking Studies: Recent studies have employed molecular docking techniques to predict binding affinities of this compound with various receptors involved in neurotransmission and metabolic regulation .
- Therapeutic Potential: The compound's ability to modulate neurotransmitter systems suggests potential applications in treating conditions like depression and anxiety disorders, warranting further investigation into its therapeutic efficacy.
Properties
IUPAC Name |
2,2-difluoro-N-(1-phenylethyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-8(13-7-10(11)12)9-5-3-2-4-6-9/h2-6,8,10,13H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPIVZNYAXXXBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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